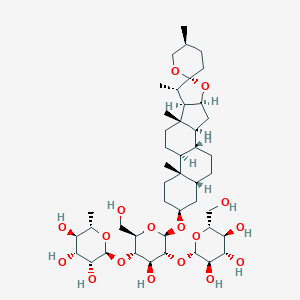

Shatavarin IV

描述

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Steroidal Saponins from Asparagus racemosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagus racemosus (A. racemosus), commonly known as Shatavari, is a well-regarded medicinal plant in traditional Ayurvedic medicine.[1][2] Its therapeutic properties are largely attributed to a class of steroidal saponins, primarily shatavarins.[2][3] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their immunomodulatory, anticancer, and antioxidant effects. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural products.

Key Bioactive Steroidal Saponins

The roots of A. racemosus are the primary source of its bioactive steroidal saponins. The most studied of these are the shatavarins, including Shatavarin I-X.[4][5] Other significant saponins that have been isolated and characterized for their biological activities include Asparanin A, Shatavaroside A, and Shatavaroside B.[6][7] Shatavarin IV, in particular, has been the subject of extensive research for its potent pharmacological effects.[5][8]

Biological Activities and Mechanisms of Action

The steroidal saponins from A. racemosus exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.

Immunomodulatory Activity

Steroidal saponins from A. racemosus have demonstrated significant immunomodulatory potential.[3][9][10] These compounds can stimulate immune cell proliferation and modulate cytokine production, suggesting their utility in immunotherapies.[3][9]

-

Stimulation of Immune Response: In vitro studies have shown that shatavarins stimulate the proliferation of human peripheral blood lymphocytes and enhance IgG secretion in a dose-dependent manner.[3][9] An aqueous extract of A. racemosus administered orally to rats resulted in a significant increase in CD3+ and CD4/CD8+ percentages, indicating an effect on T cell activation.[11]

-

Cytokine Modulation: Shatavarins have been observed to modulate the Th1/Th2 cytokine profile.[3][10] They stimulate the production of Interleukin-12 (IL-12), a key Th1 cytokine, while inhibiting the production of the Th2 cytokine, Interleukin-6 (IL-6).[3][10] This suggests a mixed Th1/Th2 adjuvant activity.[11]

Anticancer Activity

The anticancer properties of steroidal saponins from A. racemosus have been evaluated in various cancer cell lines and animal models.[4][12] These compounds exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12][13]

-

Cytotoxicity and Apoptosis Induction: A shatavarin-rich fraction from A. racemosus roots exhibited potent in vitro cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and A-498 (kidney cancer) cell lines.[4] this compound has been shown to induce apoptosis in human lung carcinoma NCI-H23 cells by increasing the expression of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein BCL2.[14] Similarly, Asparanin A induces apoptosis in human endometrial carcinoma Ishikawa cells through the mitochondrial pathway and by inhibiting the PI3K/AKT/mTOR signaling pathway.[7]

-

Cell Cycle Arrest: Asparanin A has been found to cause cell cycle arrest at the G0/G1 phase in Ishikawa cells.[7] Shatavarin-IV induces cell cycle arrest at the G0/G1 phase in human gastric adenocarcinoma AGS cells under hyperglycemic conditions.[13]

-

Anti-metastatic Effects: Shatavarin-IV has been shown to inhibit the migratory and invasive potential of AGS cells by altering the expression of epithelial-to-mesenchymal transition (EMT) markers.[13]

Antioxidant Activity

Extracts of A. racemosus rich in steroidal saponins possess significant antioxidant properties.[15][16] These compounds can scavenge free radicals and protect against oxidative stress-induced cellular damage.

-

Free Radical Scavenging: The ethanolic extract of A. racemosus roots and its steroidal saponin components have demonstrated the ability to scavenge DPPH and nitric oxide radicals.[16] An aqueous fraction of the root extract showed an EC50 value of 600 μg/ml for DPPH radical scavenging.[15]

-

Enzyme Modulation: Methanolic root extracts of A. racemosus have been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats, while decreasing lipid peroxidation.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available on the biological activities of steroidal saponins from A. racemosus.

| Saponin/Extract | Cell Line/Model | Activity | IC50/EC50/Concentration | Reference |

| Anticancer Activity | ||||

| Shatavarin-rich fraction (AR-2B) | MCF-7 (Breast Cancer) | Cytotoxicity | Not specified | [4] |

| HT-29 (Colon Cancer) | Cytotoxicity | Not specified | [4] | |

| A-498 (Kidney Cancer) | Cytotoxicity | Not specified | [4] | |

| A. racemosus crude extract | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity | 90.44 μg/mL | [12] |

| Shatavarin-IV | NCI-H23 (Lung Carcinoma) | Cytotoxicity | 0.8 μM | [14] |

| Shatavarin-IV | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 2.463 μM (under hyperglycemic conditions) | [13] |

| Antioxidant Activity | ||||

| Aqueous fraction of root extract | DPPH radical scavenging | Antioxidant | 600 μg/ml (EC50) | [15] |

| Ethanolic extract of root (EEAR) | Hydroxyl radical scavenging | Antioxidant | 508.17 ± 7.37 μg/ml (IC50) | [17] |

| Nitric oxide scavenging | Antioxidant | 416.57 ± 5.08 μg/ml (IC50) | [17] | |

| Immunomodulatory Activity | ||||

| Shatavaroside A and B | Human polymorphonuclear leucocytes | Immunostimulation | 5 ng/ml | [6] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the biological activities of steroidal saponins from A. racemosus.

In Vitro Anticancer Activity Assessment

-

Cell Lines and Culture: Human cancer cell lines such as MCF-7, HT-29, A-498, MDA-MB-231, NCI-H23, and AGS are commonly used.[4][12][13][14] Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates at a specific density.

-

After 24 hours, treat the cells with varying concentrations of the test compound (e.g., Shatavarin-IV) for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Dissolve the formazan crystals formed by viable cells in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[14]

-

-

Apoptosis Assay (Flow Cytometry):

-

Treat cells with the test compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with the test compound.

-

Harvest, wash, and fix the cells in ethanol.

-

Treat the cells with RNase A and stain with PI.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]

-

-

Gene Expression Analysis (RT-PCR):

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (e.g., BAX, BCL2) and a housekeeping gene for normalization.

-

Analyze the relative gene expression levels.[14]

-

In Vivo Anticancer Activity Assessment

-

Animal Model: Ehrlich ascites carcinoma (EAC) induced tumor in mice is a commonly used model.[4]

-

Treatment:

-

Inject EAC cells intraperitoneally into mice.

-

Administer the test compound (e.g., shatavarin-rich fraction AR-2B) orally at different doses for a specified period.

-

A standard anticancer drug (e.g., 5-FU) is used as a positive control.

-

-

Evaluation Parameters:

-

Tumor Growth: Monitor changes in body weight, tumor volume, and packed cell volume.

-

Cell Viability: Determine the viable and non-viable tumor cell count.

-

Survival: Record the average life span of the animals.[4]

-

Immunomodulatory Activity Assessment

-

Cell Proliferation Assay:

-

IgG Secretion Assay:

-

Cytokine Production Assay:

Signaling Pathways and Experimental Workflows

The biological activities of steroidal saponins from A. racemosus are mediated through various cellular signaling pathways.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Plant profile, phytochemistry and pharmacology of Asparagus racemosus (Shatavari): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asparanin A from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Mechanistic Insights into the Anticancer Potential of Asparagus racemosus Willd. Against Triple-Negative Breast Cancer: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phcogres.com [phcogres.com]

- 15. Antioxidant activity and antiapoptotic effect of Asparagus racemosus root extracts in human lung epithelial H460 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro antioxidant activities of root extract of Asparagus racemosus Linn - PMC [pmc.ncbi.nlm.nih.gov]

Shatavarin IV structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shatavarin IV is a steroidal saponin isolated from the roots of Asparagus racemosus (Liliaceae), a plant with a long history of use in traditional Ayurvedic medicine.[1] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as Asparanin B or Curillin H, is a glycoside of sarsasapogenin.[2] Its complex structure consists of a steroidal aglycone core with a unique trisaccharide chain attached, contributing to its distinct physicochemical and biological properties. The molecular structure of this compound is presented below.

Chemical Structure:

References

Pharmacological Profile of Shatavarin IV: A Technical Guide

Introduction

Shatavarin IV is a principal bioactive steroidal saponin isolated from the roots of Asparagus racemosus (Liliaceae), a plant commonly known as Shatavari in traditional Ayurvedic medicine.[1][2] It is considered a key contributor to the plant's diverse therapeutic properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used for its evaluation.

1. Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, including anticancer, immunomodulatory, neuroprotective, and antioxidant effects.

1.1. Anticancer Activity

This compound has demonstrated significant anticancer properties in both in vitro and in vivo models.[5][6] Its mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Cytotoxicity: this compound shows potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (HT-29), kidney carcinoma (A-498), and gastric adenocarcinoma (AGS).[5][6][7]

-

Apoptosis Induction: In human lung carcinoma cells (NCI-H23), this compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2, suggesting that its anticancer effect is mediated through the induction of apoptosis.[8]

-

Cell Cycle Arrest: Studies on human gastric adenocarcinoma cells (AGS) under hyperglycemic conditions have shown that this compound induces cell cycle arrest at the G0/G1 phase.[7][9] This prevents excessive cell proliferation.

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound has been found to inhibit the migratory and invasive potential of AGS cells by altering the expression of EMT markers.[7][9] It also regulates the turnover of the extracellular matrix by inhibiting matrix metalloproteinase-9 (MMP-9) and promoting the activity of tissue inhibitor of metalloproteinases-1 (TIMP-1).[7]

-

In Vivo Efficacy: In mice bearing Ehrlich ascites carcinoma (EAC), oral administration of a shatavarin-rich fraction containing this compound resulted in a significant reduction in tumor volume, viable tumor cell count, and packed cell volume.[5][6] It also helped in the restoration of hematological parameters towards normal levels.[5]

1.2. Neuroprotective and Neuro-Gut Axis Modulation

Emerging research highlights the neuroprotective effects of this compound and its role in modulating the gut-brain axis.

-

Neuroprotection: this compound is implicated in neuroprotection through the inhibition of monoamine oxidase (MAO), which may help in preserving levels of neurotransmitters like serotonin and dopamine.[10] It has also been shown to elicit lifespan extension and alleviate Parkinsonism in Caenorhabditis elegans.[1]

-

Gut-Brain Axis Modulation: The phytochemicals in Asparagus racemosus, including this compound, are suggested to support mental well-being by reducing neuroinflammation through the modulation of gut microbiota.[10] It may also support estrogen receptor-mediated neuroplasticity.[10]

1.3. Immunomodulatory Activity

This compound has been reported to possess immunomodulatory properties. It has been shown to exhibit activity against specific T-dependent antigens in immunocompromised animals.[11] This suggests its potential in modulating immune responses.

1.4. Antioxidant and Adaptogenic Effects

This compound contributes to the antioxidant and adaptogenic properties of Asparagus racemosus.

-

Antioxidant Activity: It has been observed to reduce the accumulation of intracellular reactive oxygen species (ROS) in C. elegans.[1] Furthermore, it can increase the mRNA expression of stress-responsive genes such as sod-1, sod-2, sod-3, gst-4, gst-7, and ctl-2.[1] The anticancer activity of Asparagus racemosus has also been linked to its ability to elevate antioxidant activity, as cancer tissues often have higher levels of malondialdehyde (MDA), an end product of lipid peroxidation.[5]

-

Adaptogenic Effects: this compound may help the body cope with stress, which is a characteristic of adaptogenic compounds.[2]

2. Quantitative Data

The following tables summarize the quantitative data related to the bioactivity and analysis of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| AGS | Human Gastric Adenocarcinoma | 2.463 µM (under hyperglycemic conditions) | [7] |

| NCI-H23 | Human Lung Carcinoma | 0.8 µM | [8] |

Table 2: Quantification of this compound in Asparagus racemosus Root Extracts

| Extraction Method | Analytical Technique | This compound Content | Reference |

| Methanolic Extract | HPTLC | 0.408% | |

| Methanolic Extract | HPTLC | 0.40% | [12] |

| Methanolic Extract | UHPLC | 0.08 mg/g | |

| Methanolic Extract (Summer Collection) | HPTLC | 12.5 µg/g | [4] |

| Methanolic Extract (Rainy Season Collection) | HPTLC | 10.9 µg/g | [4] |

| Aqueous Extract | HPTLC | 0.18% | [13] |

| In Vitro Dry Callus Extract | HPTLC | 0.0305% w/w | [8] |

| Wild-Grown Plant Root Extract | HPTLC | 0.01732% w/w | [8] |

Table 3: HPTLC Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

| Linearity Range | 72-432 ng/spot | [3] |

| Correlation Coefficient (R²) | 0.9968 | [3] |

| Limit of Detection (LOD) | 24 ng | [3] |

| Limit of Quantification (LOQ) | 72 ng | [3] |

| Recovery | > 97% | [3] |

| Linearity Range | 600-1800 ng/band | [12] |

| Correlation Coefficient (r) | 0.9934 | [12] |

| Limit of Detection (LOD) | 14.35 ng | [12] |

| Limit of Quantification (LOQ) | 43.50 ng | [12] |

| Recovery | 96.17% | [12] |

3. Experimental Protocols

3.1. In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on studies evaluating the cytotoxic effects of this compound on cancer cell lines.[5][6][8]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, A-498, or NCI-H23) are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well.

-

Treatment: After cell attachment, the cells are treated with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1 µM) and incubated for a specified period (e.g., 24 hours). A control group with no treatment is also maintained.

-

MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 200 µL of DMSO.

-

Absorbance Measurement: The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

3.2. In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model)

This protocol is derived from the in vivo evaluation of a shatavarin-rich fraction.[5][6]

-

Animal Model: Swiss albino mice are used for the study, and the protocol is approved by an Institutional Animal Ethics Committee.

-

Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells (1 x 10⁶ cells/mouse) are injected intraperitoneally into the mice.

-

Grouping and Treatment: The tumor-bearing mice are divided into groups. A control group receives a vehicle, while the treatment groups receive oral doses of the test compound (e.g., 250 and 500 mg/kg body weight of a shatavarin-rich fraction) for a specified duration (e.g., 10 days). A normal control group without tumor inoculation is also maintained.

-

Parameter Monitoring: During the treatment period, parameters such as body weight, tumor volume, and mean survival time are monitored.

-

Sample Collection and Analysis: At the end of the experiment, blood is collected for hematological analysis (RBC, WBC, hemoglobin). Ascitic fluid is collected to determine packed cell volume and viable and non-viable tumor cell counts (using the trypan blue exclusion method).

-

Data Analysis: The effects of the treatment are evaluated by comparing the parameters of the treated groups with the untreated tumor control group.

3.3. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This is a common method for the quantification of this compound in plant extracts.[3][12][14]

-

Sample and Standard Preparation: A stock solution of standard this compound is prepared in methanol (e.g., 1 mg/mL). The powdered root sample is extracted with methanol, often with heating (e.g., at 60°C for 1 hour), and the extract is filtered.[3][14]

-

Chromatography:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

-

Sample Application: The standard and sample solutions are applied to the plate as bands of a specific width using an automated applicator.

-

Mobile Phase: A common solvent system is ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).[3][13]

-

Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

-

-

Densitometric Analysis:

-

Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard from the calibration curve.

4. Visualizations

Figure 1: Proposed signaling pathway for the anticancer effects of this compound.

Figure 2: Experimental workflow for evaluating the anticancer activity of this compound.

Figure 3: Logical relationships of the multifaceted pharmacological effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 84633-34-1: this compound | CymitQuimica [cymitquimica.com]

- 3. phcog.com [phcog.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]

- 8. phcogres.com [phcogres.com]

- 9. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Phytochemical insights and neuro-gut axis modulation of Asparagus racemosus (Shatavari) in Postpartum Depression: a mini review with HPTLC-Based justification [frontiersin.org]

- 11. Plant profile, phytochemistry and pharmacology of Asparagus racemosus (Shatavari): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. rjptonline.org [rjptonline.org]

Shatavarin IV: A Technical Guide to its Neuroprotective Effects in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus, in preclinical models of Parkinson's Disease (PD). The document collates and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Findings on the Neuroprotective Efficacy of this compound

This compound has demonstrated significant neuroprotective potential in a Caenorhabditis elegans model of Parkinson's disease. The primary study highlights its ability to mitigate key pathological features of the disease through multiple mechanisms.[1][2] this compound, a major bioactive phytomolecule from the roots of Asparagus racemosus, is recognized for its therapeutic properties, including anticancer activity.[1][2] Its application in the context of age-associated neurodegenerative diseases like Parkinson's, which is characterized by the aggregation of alpha-synuclein in dopaminergic neurons, has shown promising results.[1][2]

The neuroprotective effects of this compound are largely attributed to its potent antioxidant properties. It significantly reduces intracellular reactive oxygen species (ROS) and mitigates oxidative damage, such as protein carbonylation.[1][2] This is further substantiated by the upregulation of key stress-responsive genes.[1][2] Beyond its antioxidant activity, this compound has been shown to improve PD-related symptoms by reducing alpha-synuclein aggregation, decreasing lipid accumulation, and enhancing dopamine levels.[1][2] The underlying mechanism for these effects appears to involve the ubiquitin-mediated proteasomal system.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary study on the effects of this compound in a C. elegans model of Parkinson's disease.

Table 1: Effect of this compound on Oxidative Stress Markers

| Parameter | Control | This compound (25 µM) | This compound (50 µM) | This compound (100 µM) |

| Intracellular ROS (Relative Fluorescence Units) | 100% | Significant Reduction | Maximum Reduction | Significant Reduction |

| Protein Carbonyl Content (nmol/mg protein) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |

| Survival under Juglone-induced Oxidative Stress | 18% | 56% | 61% | 31% |

Data extracted from a study utilizing a C. elegans model.[1]

Table 2: Neuroprotective Effects of this compound in a C. elegans Parkinson's Model

| Parameter | Control | This compound (50 µM) |

| Alpha-synuclein Aggregation | Baseline | Significant Reduction |

| Lipid Accumulation | Baseline | Significant Reduction |

| Dopamine Levels | Baseline | Significant Enhancement |

Data extracted from a study utilizing a C. elegans model expressing human alpha-synuclein.[1][2]

Table 3: Effect of this compound on Gene Expression

| Gene Category | Gene | Regulation by this compound (50 µM) |

| Stress Responsive | sod-1 | Upregulated |

| sod-2 | Upregulated | |

| sod-3 | Upregulated | |

| gst-4 | Upregulated | |

| gst-7 | Upregulated | |

| ctl-2 | Upregulated | |

| PD-Associated | pdr-1 | Upregulated |

| ubc-12 | Upregulated | |

| pink-1 | Upregulated |

Gene expression changes were measured by qPCR in a C. elegans model.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound in C. elegans.

C. elegans Strains and Maintenance

-

Strains: Wild-type N2 Bristol, and transgenic strains expressing human alpha-synuclein in muscle cells.

-

Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. Age-synchronized populations were obtained by standard bleaching of gravid adults and hatching the eggs.

This compound Treatment

-

This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution was added to the NGM plates to achieve final concentrations of 25 µM, 50 µM, and 100 µM.

-

Control plates contained the solvent at the same concentration used for the highest this compound dose.

-

Age-synchronized L1 larvae were transferred to the treatment and control plates.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Age-synchronized worms were collected and washed with M9 buffer.

-

The worms were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (H2DCF-DA).

-

After incubation, the worms were washed again to remove excess probe.

-

Fluorescence intensity was measured using a fluorescence microplate reader. The fluorescence intensity is proportional to the amount of intracellular ROS.

Protein Carbonylation Assay

-

Worm lysates were prepared from control and this compound-treated groups.

-

Protein concentration in the lysates was determined using a standard protein assay (e.g., Bradford assay).

-

The protein carbonyl content was measured using a commercially available protein carbonyl assay kit, which is based on the reaction of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls to form a Schiff base.

-

The absorbance was read at the appropriate wavelength, and the carbonyl content was calculated and normalized to the protein concentration.

Oxidative Stress Resistance Assay

-

Age-synchronized worms were treated with this compound for a specified period.

-

The worms were then exposed to a pro-oxidant, such as juglone.

-

Survival of the worms was monitored over time, and the percentage of surviving worms was calculated.

Alpha-Synuclein Aggregation Assay

-

A transgenic C. elegans strain expressing YFP-tagged human alpha-synuclein in the body wall muscle cells was used.

-

Worms were treated with this compound.

-

The aggregation of alpha-synuclein was visualized and quantified by counting the number of YFP aggregates in the muscle cells using a fluorescence microscope.

Dopamine Level Measurement

-

Dopamine levels were indirectly assessed using a behavioral assay, such as the basal slowing response or food sensing behavior, which are dependent on functional dopaminergic neurons in C. elegans.

-

Alternatively, direct measurement of dopamine can be performed using high-performance liquid chromatography (HPLC) on worm lysates.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Total RNA was extracted from control and this compound-treated worms.

-

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR was performed using gene-specific primers for the target genes (sod-1, sod-2, sod-3, gst-4, gst-7, ctl-2, pdr-1, ubc-12, pink-1) and a reference gene (e.g., act-1).

-

The relative expression of the target genes was calculated using the ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective effects.

Experimental Workflow for Assessing Neuroprotection

Caption: Experimental workflow for assessing this compound's neuroprotection.

References

Shatavarin IV: A Potential Adaptogenic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus (Shatavari), is emerging as a promising phytopharmaceutical with significant adaptogenic potential. Adaptogens are substances that enhance the body's ability to resist and adapt to physical, chemical, and biological stressors. This technical guide provides a comprehensive overview of the preclinical evidence supporting the adaptogenic properties of this compound, with a focus on its effects on the hypothalamic-pituitary-adrenal (HPA) axis, neurotransmitter systems, and antioxidant defenses. Detailed experimental protocols for key assays and visualizations of proposed signaling pathways are included to facilitate further research and development in this area. While much of the current in vivo data is derived from studies using extracts of Asparagus racemosus rich in saponins including this compound, this document synthesizes these findings to build a strong case for the therapeutic potential of the isolated compound.

Introduction

Stress-related disorders represent a significant and growing global health concern. The body's primary stress response system is the hypothalamic-pituitary-adrenal (HPA) axis, which, when chronically activated, can lead to a cascade of physiological and psychological dysfunctions. Adaptogens are a class of compounds that help to modulate the stress response, promoting homeostasis and protecting against stress-induced damage. Asparagus racemosus, a revered plant in Ayurvedic medicine, has long been used for its rejuvenating and tonic properties.[1] Modern research has identified steroidal saponins, particularly this compound, as key bioactive constituents responsible for many of its pharmacological effects.[2] This guide will delve into the scientific evidence supporting this compound as a potential adaptogenic agent.

Mechanism of Action

The adaptogenic activity of this compound is believed to be multifactorial, involving the modulation of several key physiological pathways:

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: Preclinical studies suggest that extracts of Asparagus racemosus containing this compound can modulate the HPA axis, the body's central stress response system. This is evidenced by a reduction in plasma corticosterone levels, the primary stress hormone in rodents, following treatment.[3] By regulating the HPA axis, this compound may help to prevent the negative consequences of chronic stress.

-

Monoaminergic System Modulation: this compound is implicated in the modulation of monoaminergic neurotransmitter systems, including the serotonergic and noradrenergic pathways.[4] It is suggested to act as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.[5][6] By inhibiting MAO, this compound may increase the availability of serotonin and norepinephrine in the brain, which are crucial for mood regulation and stress resilience.

-

Antioxidant and Neuroprotective Effects: Oxidative stress is a key contributor to stress-induced cellular damage. Asparagus racemosus extracts containing this compound have been shown to enhance the activity of endogenous antioxidant enzymes in the brain, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][7] This antioxidant activity helps to neutralize harmful free radicals, protecting neurons from oxidative damage and supporting overall brain health.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the adaptogenic and related effects of Asparagus racemosus extracts. It is important to note that these studies utilized extracts of the plant, and the specific contribution of this compound to the observed effects warrants further investigation with the isolated compound.

Table 1: Effects of Methanolic Extract of Asparagus racemosus (MAR) on Behavioral Models of Depression

| Experimental Model | Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Control | Reference |

| Forced Swim Test (FST) | Vehicle Control | - | 155.8 ± 10.2 | - | [4][8] |

| MAR | 100 | 110.5 ± 8.5 | ↓ 29.1% | [4][8] | |

| MAR | 200 | 98.2 ± 7.9 | ↓ 36.9% | [4][8] | |

| MAR | 400 | 95.6 ± 8.1 | ↓ 38.6% | [4][8] | |

| Imipramine (Standard) | 15 | 85.3 ± 7.3 | ↓ 45.2% | [4][8] | |

| *p<0.05 compared to vehicle control |

Table 2: Effects of Methanolic Extract of Asparagus racemosus (MAR) on HPA Axis and Sympathetic-Noradrenergic System Markers

| Parameter | Treatment Group | Dose (mg/kg) | Plasma Concentration | % Change from Control | Reference |

| Corticosterone | Vehicle Control | - | 18.2 ± 1.5 ng/mL | - | [3][9] |

| MAR | 50 | 14.1 ± 1.1* ng/mL | ↓ 22.5% | [3][9] | |

| MAR | 100 | 11.8 ± 0.9* ng/mL | ↓ 35.2% | [3][9] | |

| MAR | 200 | 9.5 ± 0.7* ng/mL | ↓ 47.8% | [3][9] | |

| Norepinephrine | Vehicle Control | - | 1.2 ± 0.1 ng/mL | - | [3][9] |

| MAR | 50 | 0.9 ± 0.08* ng/mL | ↓ 25.0% | [3][9] | |

| MAR | 100 | 0.7 ± 0.06* ng/mL | ↓ 41.7% | [3][9] | |

| MAR | 200 | 0.6 ± 0.05* ng/mL | ↓ 50.0% | [3][9] | |

| *p<0.05 compared to vehicle control |

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Methanolic Extract of Asparagus racemosus (MAR)

| Enzyme | IC50 (µg/mL) | Reference |

| MAO-A | 215.3 ± 18.7 | [5][6] |

| MAO-B | 189.6 ± 15.4 | [5][6] |

Table 4: Effects of Ethanolic Extract of Asparagus racemosus (EEAR) on Brain Antioxidant Status in Stressed Mice

| Parameter | Control (No Stress) | Stress Control | EEAR (100 mg/kg) + Stress | EEAR (200 mg/kg) + Stress | EEAR (400 mg/kg) + Stress | Reference |

| Lipid Peroxidation (nmol MDA/mg protein) | 1.2 ± 0.1 | 2.8 ± 0.2 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | [10] |

| Glutathione (µg/mg protein) | 8.5 ± 0.7 | 4.2 ± 0.4 | 5.9 ± 0.5 | 6.8 ± 0.6 | 7.9 ± 0.7 | [10] |

| *p<0.05 compared to stress control |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)

-

Water at 23-25°C

-

Video recording equipment

-

Animal cages with warming pads/lamps

-

Towels

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth of 30 cm for rats or 15 cm for mice, ensuring the animal cannot touch the bottom with its hind paws or tail.

-

Gently place the animal into the water.

-

Allow the animal to swim for 15 minutes.

-

Remove the animal from the water, gently dry it with a towel, and place it in a warmed cage for recovery before returning it to its home cage.

-

-

Test Session (Day 2):

-

24 hours after the pre-test, place the animal back into the cylinder with fresh water at the same temperature.

-

Record the session for 5 minutes.

-

Score the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.

-

Remove, dry, and return the animal to its home cage as described previously.

-

Corticosterone Measurement

Objective: To quantify plasma corticosterone levels as an indicator of HPA axis activity.

Materials:

-

Restraint devices (e.g., plastic tubes)

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Corticosterone ELISA kit

-

Microplate reader

Procedure:

-

Animal Handling and Stress Induction:

-

Handle animals gently to minimize non-experimental stress.

-

For stress-induced corticosterone measurement, subject animals to a stressor (e.g., 20 minutes of restraint stress).

-

-

Blood Collection:

-

Collect blood samples at a specific time point following stress induction (e.g., 30 minutes). A common method is via tail-nick or saphenous vein puncture. For terminal studies, trunk blood can be collected following decapitation.

-

-

Plasma Separation:

-

Immediately place blood samples on ice.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant (plasma) and store at -80°C until analysis.

-

-

Corticosterone ELISA:

-

Thaw plasma samples on ice.

-

Perform the ELISA according to the manufacturer's instructions, including the preparation of standards and controls.

-

Read the absorbance on a microplate reader at the specified wavelength.

-

Calculate corticosterone concentrations based on the standard curve.

-

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of a compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline (MAO-B specific inhibitor)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Spectrofluorometer

Procedure:

-

Preparation of Reagents: Prepare solutions of the test compound (e.g., this compound), enzymes, substrate, and inhibitors in the appropriate buffer.

-

Assay Protocol:

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

-

Add the test compound at various concentrations or the specific inhibitor (positive control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine).

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong base).

-

-

Detection:

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

-

Brain Antioxidant Enzyme Assays

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, GSH) in brain tissue.

Materials:

-

Brain tissue homogenizer

-

Phosphate buffer

-

Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, hydrogen peroxide for CAT, Ellman's reagent for GSH)

-

Spectrophotometer

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain on ice.

-

Homogenize the brain tissue in cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.

-

Collect the supernatant for the enzyme assays.

-

-

Superoxide Dismutase (SOD) Assay:

-

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

Mix the brain supernatant with the reaction mixture containing NBT and a superoxide-generating system (e.g., phenazine methosulfate and NADH).

-

Measure the change in absorbance at 560 nm. The degree of inhibition of the reaction is proportional to the SOD activity.

-

-

Catalase (CAT) Assay:

-

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

Add the brain supernatant to a solution of H2O2 in phosphate buffer.

-

Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.

-

-

Glutathione (GSH) Assay:

-

This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.

-

Mix the brain supernatant with DTNB solution.

-

Measure the absorbance at 412 nm.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in the adaptogenic action of this compound and a general workflow for its preclinical evaluation.

Caption: Proposed adaptogenic mechanisms of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that Asparagus racemosus extracts, rich in this compound, possess significant adaptogenic properties. The modulation of the HPA axis, inhibition of monoamine oxidase, and enhancement of endogenous antioxidant systems appear to be the key mechanisms underlying these effects. However, to firmly establish this compound as a standalone adaptogenic agent, further research using the purified compound is imperative. Future studies should focus on:

-

Pharmacokinetic and bioavailability studies of isolated this compound.

-

Dose-response studies in various animal models of stress to determine optimal therapeutic concentrations.

-

Elucidation of the precise molecular targets of this compound within the HPA axis and neurotransmitter signaling pathways.

-

Long-term safety and toxicity studies of purified this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sceti.co.jp [sceti.co.jp]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. ijpcbs.com [ijpcbs.com]

Shatavarin IV: A Technical Guide on Bioavailability, Pharmacokinetics, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant scientific interest for its diverse pharmacological activities, most notably its anticancer and immunomodulatory properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its biological effects and the analytical methods used for its quantification. Crucially, this document also addresses the significant gap in the literature concerning the specific bioavailability and pharmacokinetic profile of this compound, offering insights based on the known behavior of structurally related steroidal saponins. Detailed experimental protocols from key studies are provided to facilitate further research, and signaling pathways and experimental workflows are visualized to aid in the conceptualization of its mechanisms and study designs.

Introduction

This compound is a key bioactive constituent of Asparagus racemosus (Shatavari), a plant revered in traditional Ayurvedic medicine.[1][2] It is a steroidal glycoside of sarsasapogenin, with a chemical structure that contributes to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Of particular interest to the scientific and pharmaceutical communities are its potent anticancer and immunomodulatory activities, which have been demonstrated in both in vitro and in vivo models.[5][6] This guide aims to synthesize the existing research on this compound to serve as a foundational resource for researchers and professionals in drug development.

Bioavailability and Pharmacokinetics: An Overview and Current Research Gaps

A thorough review of the existing scientific literature reveals a notable absence of dedicated studies on the bioavailability and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. While several in vivo studies have demonstrated the biological effects of orally administered this compound-containing extracts, they do not provide quantitative pharmacokinetic parameters.

However, based on studies of other steroidal saponins, some general pharmacokinetic characteristics can be inferred. Steroidal saponins are typically large molecules with poor oral bioavailability due to their high molecular weight and hydrophilicity, which limits their passive diffusion across the intestinal membrane.[7] The glycosidic nature of these compounds plays a crucial role in their absorption. It is widely understood that the sugar moieties of saponins are often hydrolyzed by gut microbiota, releasing the aglycone (sapogenin).[7] In the case of this compound, the aglycone is sarsasapogenin. The absorption of the aglycone is generally higher than that of the parent glycoside.

Key Inferences for this compound Pharmacokinetics:

-

Absorption: Likely to be low for the intact molecule. The primary route of absorption is expected to be the release of sarsasapogenin by gut bacteria, followed by its absorption.

-

Distribution: The distribution profile is unknown. For other saponins, tissue distribution can be limited, though some may accumulate in the liver and kidneys.[7]

-

Metabolism: The metabolic fate of this compound has not been elucidated. The aglycone, sarsasapogenin, would likely undergo phase I and phase II metabolism in the liver.

-

Excretion: Biliary excretion is a common route for the elimination of saponins and their metabolites.[7]

Further research is critically needed to establish the precise pharmacokinetic profile of this compound to support its development as a therapeutic agent.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from in vitro studies on the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| AGS | Human Gastric Adenocarcinoma | IC50 | 2.463 µM | [8][9] |

| NCI-H23 | Human Lung Carcinoma | IC50 | 0.8 µM | [3] |

Table 2: Quantification of this compound in Asparagus racemosus Extracts

| Extraction Method | Plant Material | Quantification Method | This compound Content (% w/w) | Reference |

| Methanolic Extraction | Dry Callus | HPTLC | 0.0305 | [3] |

| Methanolic Extraction | Wild-grown Plant Root | HPTLC | 0.01732 | [3] |

| Methanolic Extraction | Fresh Callus | HPTLC | 0.0012 | [3] |

| Methanolic Extraction | Methanolic Extract of Tuberous Root | HPTLC | 0.408 | [4] |

| Aqueous Extraction | Aqueous Extract | HPTLC | 0.18 | [4] |

Experimental Protocols

Extraction of this compound from Asparagus racemosus Roots

This protocol is based on methodologies described for the isolation of this compound for anticancer studies.[5][6]

-

Plant Material: Dried and powdered roots of Asparagus racemosus.

-

Initial Extraction: The powdered root material is subjected to extraction with a chloroform:methanol (2:1) mixture.

-

Fractionation: The resulting extract (coded as AR-2) is further processed to yield an ethyl acetate insoluble fraction (coded as AR-2B). This fraction is enriched with shatavarins.

-

Isolation of this compound: this compound is isolated from the AR-2B fraction using chromatographic techniques, such as column chromatography or preparative HPLC.

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques like HPTLC or HPLC-MS/MS.[10][11]

In Vivo Anticancer Activity Assay (Ehrlich Ascites Carcinoma Model)

This protocol is a summary of the methodology used to evaluate the in vivo anticancer effects of a this compound-rich fraction.[5][6]

-

Animal Model: Healthy adult Swiss albino mice.

-

Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor formation.

-

Treatment: A this compound-rich fraction (e.g., AR-2B) is administered orally to the tumor-bearing mice at specified doses (e.g., 250 and 500 mg/kg body weight) for a defined period (e.g., 10 days). A control group receives the vehicle, and a positive control group may receive a standard anticancer drug.

-

Monitoring: Key parameters are monitored throughout the study, including body weight, tumor volume, packed cell volume, and viable and non-viable tumor cell counts.

-

Endpoint Analysis: At the end of the treatment period, animals are sacrificed, and hematological parameters are analyzed. The mean survival time of the animals in each group is also recorded.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard protocol to determine the cytotoxic effects of this compound on cancer cell lines.[5][6]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A-498) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in cancer cells through the modulation of the BAX/BCL2 pathway.

Experimental Workflow for In Vivo Anticancer Study

This diagram outlines the typical workflow for an in vivo study evaluating the anticancer efficacy of this compound using a mouse model.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. While its biological activities are increasingly well-documented, the lack of specific data on its bioavailability and pharmacokinetics presents a major hurdle for its clinical development. Future research should prioritize comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion profile. Such studies will be instrumental in determining appropriate dosing regimens, assessing potential toxicity, and ultimately translating the therapeutic promise of this compound into clinical applications. Furthermore, continued investigation into its molecular mechanisms of action will uncover additional therapeutic targets and applications.

References

- 1. Steroidal saponins from Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 11. Steroidal saponins from roots of Asparagus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Shatavarin IV: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus (Shatavari), has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and structural elucidation, including subsequent revisions, and presents a comprehensive summary of its diverse pharmacological activities. This document consolidates key experimental protocols, quantitative data, and mechanistic insights into its anticancer and neuroprotective effects, aiming to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Asparagus racemosus (Shatavari) has a long history of use in traditional Ayurvedic medicine, where it is revered for its wide range of therapeutic properties. Among the various bioactive constituents isolated from this plant, the steroidal saponins, particularly this compound, have garnered considerable attention for their potent pharmacological effects. This guide delves into the scientific journey of this compound, from its initial discovery to the current understanding of its mechanisms of action.

Discovery and History

The pioneering work on the chemical constituents of Asparagus racemosus led to the isolation and characterization of a group of steroidal saponins named shatavarins.

Initial Isolation and Structural Elucidation

This compound was first isolated and its structure elucidated in 1987 by P.R. Ravikumar and his team. Their research, published in the Indian Journal of Chemistry, marked a significant milestone in the phytochemical investigation of Shatavari. The initial structural determination was based on chemical and spectroscopic methods available at the time[1][2][3][4].

Structural Revision

Nearly two decades later, in 2006, a structural revision of Shatavarin I and IV was proposed by Hayes and colleagues in Tetrahedron Letters. Utilizing advanced spectroscopic techniques, particularly 2D NMR, they refined the understanding of the glycosidic linkages and the stereochemistry of the molecule, providing a more accurate representation of the this compound structure.

Physicochemical Properties and Structure

This compound is a glycoside of sarsasapogenin, a steroidal sapogenin. Its structure is characterized by a complex arrangement of sugar moieties attached to the aglycone core.

Experimental Protocols

This section provides an overview of the methodologies employed in the extraction, isolation, and purification of this compound from the roots of Asparagus racemosus.

Extraction

A common method for the extraction of this compound involves the following steps:

-

Drying and Pulverization : The roots of Asparagus racemosus are thoroughly washed, shade-dried, and then pulverized into a coarse powder.

-

Solvent Extraction : The powdered root material is subjected to extraction with a polar solvent, typically methanol or a hydroalcoholic mixture (e.g., 80% methanol in water)[5]. This can be performed using methods such as maceration, soxhlet extraction, or reflux[1].

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification using Column Chromatography

Column chromatography is a widely used technique for the isolation of this compound from the crude extract.

-

Fractionation : The crude methanolic extract is often partitioned with different solvents of increasing polarity, such as n-butanol, to obtain a saponin-rich fraction[1].

-

Column Packing : A glass column is packed with a suitable stationary phase, most commonly silica gel (100-200 mesh)[2].

-

Elution : The saponin-rich fraction is loaded onto the column and eluted with a gradient of solvents. A typical mobile phase consists of a mixture of chloroform and methanol, with the polarity gradually increasing by increasing the proportion of methanol[1].

-

Fraction Collection and Analysis : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are pooled and concentrated.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

HPTLC is a sensitive and reliable method for the quantification of this compound in extracts and formulations.

-

Stationary Phase : Pre-coated silica gel 60 F254 plates.

-

Mobile Phase : A common solvent system is ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).

-

Detection : After development, the plate is derivatized with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heated. The densitometric scanning is performed at a specific wavelength to quantify the amount of this compound by comparing it with a standard.

Quantitative Data

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

| Extraction/Isolation Method | Starting Material | Yield of this compound | Reference |

| Column Chromatography | 250 g crude powder of A. racemosus roots | 401.1 mg (0.16%) | [5] |

| Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Anticancer | AGS (human gastric adenocarcinoma) | 2.463 µM | [6] |

| Anticancer | MCF-7 (human breast cancer) | Potent cytotoxicity observed | [7][8] |

| Anticancer | HT-29 (human colon adenocarcinoma) | Potent cytotoxicity observed | [7][8] |

| Anticancer | A-498 (human kidney carcinoma) | Potent cytotoxicity observed | [7][8] |

| Neuroprotective | Acetylcholinesterase Inhibition | Significant inhibition reported | [9][10] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, with its anticancer and neuroprotective properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Studies have shown that this compound can alter the expression of key proteins involved in apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspases-3/7, ultimately resulting in programmed cell death[11][12].

There is emerging evidence that this compound may exert its anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Studies suggest that this compound can inhibit the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. By downregulating the activity of the PI3K/Akt pathway, this compound can suppress cancer cell growth and survival.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, primarily through its modulation of the cholinergic system. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key pathological feature.

This compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission[9][10]. Furthermore, studies in model organisms like Caenorhabditis elegans have shown that this compound can upregulate the expression of genes involved in ACh synthesis (e.g., cha-1, cho-1) and nicotinic acetylcholine receptor subunits (e.g., unc-38, unc-50), further bolstering cholinergic function[9][10].

Conclusion and Future Directions

This compound, a key bioactive constituent of Asparagus racemosus, has a rich history of scientific investigation that has unveiled its significant therapeutic potential. Its well-characterized anticancer and neuroprotective activities, underpinned by defined molecular mechanisms, position it as a promising candidate for further preclinical and clinical development. Future research should focus on optimizing its bioavailability, exploring its efficacy in in vivo models of disease, and further elucidating its interactions with cellular signaling pathways to unlock its full therapeutic potential. This comprehensive guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. omicsonline.org [omicsonline.org]

- 2. patents.justia.com [patents.justia.com]

- 3. HIGH FREQUENCY MULTIPLE SHOOT REGENERATION FROM TISSUE CULTURES OF ASPARAGUS RACEMOSUS | Science 2.0 [science20.com]

- 4. US6649745B2 - Oligospirostanoside, pharmaceutical composition containing novel oligospirostanoside and method for immunomodulation using said oligospirostanoside - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuromodulatory potential of Asparagus racemosus and its bioactive molecule this compound by enhancing synaptic acetylcholine level and nAChR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial resilience and antioxidant defence against HIV-1: unveiling the power of Asparagus racemosus extracts and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Shatavarin IV: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the steroidal saponin Shatavarin IV, a primary bioactive constituent of Asparagus racemosus. It details the compound's effects on key cell signaling pathways implicated in cancer and other diseases. The information presented herein is curated from recent scientific literature to support research and development initiatives.

Quantitative Data Summary

The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations and observed changes in gene and protein expression.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Experimental Conditions | Citation |

| AGS | Human Gastric Adenocarcinoma | 2.463 | Hyperglycemic conditions | [1][2] |

| NCI-H23 | Human Lung Carcinoma | 0.8 | 24-hour incubation, dissolved in DMSO | [3] |

| MCF-7 | Human Breast Cancer | Potent cytotoxicity observed | Not specified | [4][5] |

| HT-29 | Human Colon Adenocarcinoma | Potent cytotoxicity observed | Not specified | [4][5] |

| A-498 | Human Kidney Carcinoma | Potent cytotoxicity observed | Not specified | [4][5] |

Table 2: Modulation of Gene and Protein Expression by this compound

| Target Molecule | Regulation Effect | Cell Line | Method | Citation |

| BAX | Upregulation (1.34-fold increase) | NCI-H23 | qPCR | [3] |

| BCL2 | Downregulation | NCI-H23 | qPCR | [3] |

| E-cadherin | Upregulation | NCI-H23 | Not specified | [3] |

| MMP-9 | Inhibition | AGS | Zymography | [1][2] |

| TIMP-1 | Promotion (activity and expression) | AGS | Reverse zymography, Immunoblotting | [1][2] |

| Caspase-9 | Activation | HIV-1 infected cells | Caspase-Glo 9 Assay | [6] |

| Caspase-3/7 | Activation | HIV-1 infected cells | Caspase-Glo 3/7 Assay | [6] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical cellular signaling pathways. These include the induction of apoptosis, regulation of the cell cycle, and inhibition of processes related to metastasis, such as the Epithelial-to-Mesenchymal Transition (EMT).

Intrinsic Apoptosis Pathway

This compound has been shown to induce programmed cell death by modulating the expression of key regulatory proteins in the BCL-2 family. Specifically, it upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL2.[3] This shift in the BAX/BCL2 ratio leads to mitochondrial outer membrane permeabilization, triggering the activation of initiator Caspase-9, which in turn activates executioner caspases like Caspase-3 and Caspase-7, ultimately leading to apoptosis.[6]

Caption: this compound induces apoptosis via the intrinsic pathway.

Cell Cycle Regulation

In human gastric adenocarcinoma (AGS) cells, this compound induces cell cycle arrest at the G0/G1 phase.[1][2] This action prevents excessive cell proliferation, a hallmark of cancer. By halting the cell cycle, this compound provides a window for DNA repair mechanisms or, if the damage is too severe, for the initiation of apoptosis.

Caption: this compound causes cell cycle arrest at the G0/G1 checkpoint.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

This compound demonstrates the ability to inhibit the migratory and invasive potential of cancer cells by regulating key markers of EMT.[1][2] It suppresses Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix (ECM), thereby facilitating cell invasion. Concurrently, it promotes the activity and expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a natural inhibitor of MMPs.[1][2] Furthermore, it has been observed to increase the expression of E-cadherin, a cell-cell adhesion molecule whose loss is a hallmark of EMT.[3]

Caption: this compound inhibits EMT by modulating key regulatory proteins.

Potential Influence on Inflammatory Pathways

Preliminary evidence suggests that compounds from Asparagus racemosus may modulate inflammatory responses by targeting signaling pathways such as NF-κB and MAPK.[7] These pathways are crucial in regulating the expression of pro-inflammatory cytokines like TNF-α and interleukins. While direct studies on this compound's mechanism within these pathways are emerging, its known anti-inflammatory properties point to a potential inhibitory role.[7]

Experimental Protocols

The findings described above were elucidated using a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

A typical workflow for assessing the anticancer effects of a compound like this compound involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on cell behavior.

Caption: Standard experimental workflow for evaluating this compound.

Cell Viability (MTT) Assay

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., NCI-H23) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3][4]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.2 to 1.0 µM) dissolved in DMSO and diluted in the appropriate cell culture medium. Include a vehicle control (DMSO only). Incubate for a specified period (e.g., 24 hours).[3]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-